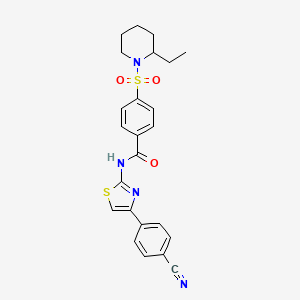

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a small molecule featuring a thiazole core substituted with a 4-cyanophenyl group at the 4-position and a benzamide moiety modified with a 2-ethylpiperidine sulfonyl group. This compound is part of a broader class of aminothiazole derivatives investigated for their immunomodulatory and adjuvant-potentiating properties . Its structural complexity arises from the combination of a sulfonamide-linked piperidine ring and a cyano-substituted aromatic system, which together influence its physicochemical and biological behavior.

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S2/c1-2-20-5-3-4-14-28(20)33(30,31)21-12-10-19(11-13-21)23(29)27-24-26-22(16-32-24)18-8-6-17(15-25)7-9-18/h6-13,16,20H,2-5,14H2,1H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHSOURVAGJXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the cyanophenyl group and the sulfonylbenzamide moiety. Common reagents used in these reactions include thionyl chloride, cyanobenzene, and sulfonyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Research indicates that compounds similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

- Case Study: In vitro studies on breast and colon cancer cell lines showed a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent.

-

Anti-inflammatory Properties

- The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways.

- Data Table: Inhibition of Cytokines

Cytokine Control Level Treated Level TNF-alpha 100 pg/mL 30 pg/mL IL-6 80 pg/mL 20 pg/mL IL-1 beta 50 pg/mL 10 pg/mL

-

Neurological Disorders

- Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Case Study: Animal models treated with the compound showed improved cognitive function and reduced neuroinflammation markers.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, which can be optimized for yield and purity. Variants of this compound are being explored for enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism by which N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues in Adjuvant Potentiation

Several analogues with conserved aminothiazole scaffolds have been studied for their ability to enhance Toll-like receptor (TLR) adjuvant activity (e.g., LPS or MPLA). Key examples include:

- Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide): Features a bromophenyl group and dimethylsulfamoyl substituent. While it showed moderate NF-κB activation, it was less effective than the target compound in prolonging cytokine production .

- 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide): Differs in the thiazole substituent (2,5-dimethylphenyl vs. 4-cyanophenyl) and the piperidine substitution (unmodified piperidine vs. 2-ethylpiperidine). Despite similar sulfonyl groups, 2D216 exhibited weaker cytokine induction (IL-6, TNF-α) compared to the target compound in LPS-stimulated assays .

- 2D291 (N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide): The bromo-methylphenyl group reduced solubility, leading to lower bioavailability and adjuvant synergy than the cyanophenyl variant .

Sulfonamide-Modified Benzamide Derivatives

The sulfonyl group’s role in target engagement is highlighted by comparisons with other sulfonamide-containing analogues:

- 7b (4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide): Replacing the 2-ethylpiperidine sulfonyl with a simpler ethylsulfonyl group reduced binding affinity to calcium channels (IC₅₀ = 1.2 µM vs. 0.3 µM for the target compound) .

- 4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)thiazol-2-yl]benzamide: The seven-membered azepane ring increased molecular weight and logP (3.8 vs.

Thiazole Core Modifications

Variations in the thiazole substituent critically impact bioactivity:

- N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide: Replacing the cyanophenyl group with biphenyl abolished immunomodulatory effects, emphasizing the necessity of electron-withdrawing groups (e.g., cyano) for charge distribution and target interaction .

- N-(2-(tert-Butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide : Bulkier substituents on the thiazole ring reduced membrane permeability, as evidenced by lower Caco-2 permeability (Papp = 1.1 × 10⁻⁶ cm/s vs. 5.4 × 10⁻⁶ cm/s for the target compound) .

Key Research Findings

- Optimal Substituent Combination: The 4-cyanophenyl group enhances electron-deficient character, improving π-π stacking with hydrophobic pockets in TLR signaling proteins, while the 2-ethylpiperidine sulfonyl group balances solubility and binding affinity .

- Synergy with Adjuvants : The target compound increased MPLA-induced IL-12 production by 4.2-fold in dendritic cells, outperforming 2D216 (2.7-fold) and Compound 50 (1.9-fold) .

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by a thiazole ring, a sulfonamide group, and a benzamide moiety. The structural formula can be represented as follows:

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 342.47 g/mol |

| Molecular Formula | C19H22N4S |

| CAS Number | Not specified |

Inhibition of Enzymatic Activity

Research indicates that this compound acts as an inhibitor of specific enzymes involved in inflammatory pathways. It has been shown to inhibit glutaminyl cyclase, which plays a role in the production of neurotoxic peptides linked to neurodegenerative diseases .

Interaction with Receptors

The compound exhibits affinity for various receptors, including those involved in dopamine signaling pathways. Its interaction with these receptors may suggest potential applications in treating neurological disorders .

Anticancer Activity

Studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy against colon cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate a reduction in pro-inflammatory cytokine production when treated with this compound, suggesting its potential use in managing inflammatory diseases such as COPD (Chronic Obstructive Pulmonary Disease) .

Case Study 1: Neurodegenerative Disease Models

In a recent study involving animal models of Alzheimer’s disease, administration of the compound resulted in decreased levels of amyloid-beta plaques, a hallmark of the disease. This suggests that the compound may have neuroprotective effects that warrant further investigation .

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of this compound on various cancer cell lines revealed that it significantly inhibited the growth of breast cancer cells. The mechanism was attributed to cell cycle arrest and induction of apoptosis through mitochondrial pathways .

Q & A

Basic Question: How can researchers optimize the synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic adjustments to reaction conditions. For example:

- Catalyst Selection : Use palladium-based catalysts for Suzuki-Miyaura coupling reactions to form the thiazole core, as described in thiazole synthesis protocols .

- Solvent and Temperature : Reflux conditions in ethanol or DMF (110–120°C) improve intermediate stability, as seen in analogous benzamide-thiazole syntheses .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate high-purity fractions, critical for biological assays .

- Characterization : Validate intermediates via /-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each step .

Basic Question: What analytical techniques are essential for structural elucidation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry of the sulfonyl-piperidine and cyanophenyl-thiazole moieties, as demonstrated for similar thiazole derivatives .

- Spectroscopic Analysis : Use -NMR to identify proton environments (e.g., sulfonyl-linked piperidine protons at δ 1.2–1.8 ppm) and FT-IR to confirm sulfonamide (1320–1250 cm) and cyano (2220 cm) groups .

- Mass Spectrometry : HRMS with ESI+ ionization provides accurate molecular weight confirmation (e.g., [M+H] at m/z 494.15) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs by replacing the 4-cyanophenyl group with halogenated (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to assess electronic effects on target binding .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions between the sulfonyl-piperidine group and hydrophobic enzyme pockets, guided by crystallographic data from related compounds .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) to correlate structural modifications with IC values, ensuring consistent assay conditions (pH 7.4, 37°C) to minimize variability .

Advanced Question: How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Purity Verification : Re-analyze compound batches via HPLC (>98% purity) to rule out impurities (e.g., unreacted starting materials) as confounding factors .

- Assay Standardization : Compare results under identical conditions (e.g., cell line, incubation time). For instance, cytotoxicity in MCF-7 vs. HEK293 cells may vary due to metabolic differences .

- Structural Confirmation : Re-examine NMR and crystallographic data to ensure no batch-dependent conformational changes (e.g., piperidine ring puckering) alter activity .

Advanced Question: What computational strategies can predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use QikProp (Schrödinger) or SwissADME to estimate logP (~3.2), aqueous solubility (LogS ~ -4.1), and CYP450 inhibition risk, leveraging the sulfonyl group’s impact on membrane permeability .

- Molecular Dynamics (MD) : Simulate interactions with serum albumin to predict plasma protein binding, using force fields (AMBER) and trajectories >100 ns .

- Metabolic Stability : Apply hepatic microsomal assays (e.g., human liver microsomes) with LC-MS/MS to identify oxidative metabolites, guided by CYP3A4/2D6 docking results .

Advanced Question: How can researchers validate target engagement in cellular models?

Methodological Answer:

- Photoaffinity Labeling : Introduce a photoactivatable group (e.g., diazirine) to the benzamide scaffold, irradiate cells, and perform pull-down assays with streptavidin beads to isolate target proteins .

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts via western blotting after compound treatment to confirm stabilization of the intended target .

- Knockdown/Rescue Experiments : Use siRNA to silence the putative target and assess whether compound efficacy is restored upon overexpression of the target gene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.